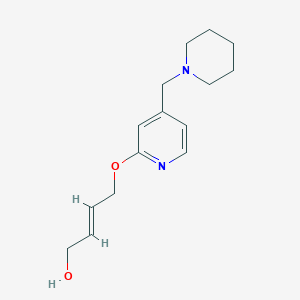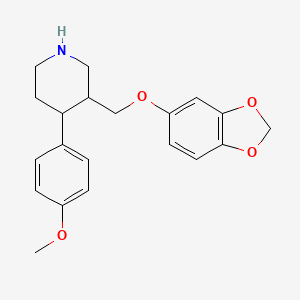
Paroxetine HCl HeMihydrate IMpurity B HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paroxetine hydrochloride hemihydrate impurity B hydrochloride is a chemical compound related to paroxetine, a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. Paroxetine hydrochloride hemihydrate impurity B hydrochloride is one of the impurities that can be found during the synthesis or degradation of paroxetine hydrochloride hemihydrate .
Vorbereitungsmethoden
The preparation of paroxetine hydrochloride hemihydrate impurity B hydrochloride involves several synthetic routes and reaction conditions. The synthesis of paroxetine itself starts with the coupling of arecoline and 1-bromo-4-fluorobenzene to form the racemic core structure. This process involves the use of metal alkoxides, which can lead to defluorination and the formation of various impurities . The industrial production of paroxetine hydrochloride hemihydrate impurity B hydrochloride typically involves the use of specific reagents and conditions to isolate and purify the impurity from the main product .
Analyse Chemischer Reaktionen
Paroxetine hydrochloride hemihydrate impurity B hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, hydrogen peroxide, and metal alkoxides . The major products formed from these reactions can include various degradation products and other impurities, which are typically identified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Wissenschaftliche Forschungsanwendungen
Paroxetine hydrochloride hemihydrate impurity B hydrochloride has several scientific research applications. In chemistry, it is used to study the synthesis and degradation pathways of paroxetine and its related compounds. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of paroxetine, as well as its potential side effects and interactions with other drugs . In industry, it is used to ensure the quality and purity of paroxetine hydrochloride hemihydrate by identifying and quantifying impurities .
Wirkmechanismus
The mechanism of action of paroxetine hydrochloride hemihydrate impurity B hydrochloride is related to its parent compound, paroxetine. Paroxetine works by inhibiting the reuptake of serotonin, a neurotransmitter, in the brain. This increases the levels of serotonin in the synaptic cleft, which helps to alleviate symptoms of depression and anxiety . The molecular targets of paroxetine include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into the presynaptic neuron .
Vergleich Mit ähnlichen Verbindungen
Paroxetine hydrochloride hemihydrate impurity B hydrochloride can be compared with other similar compounds, such as paroxetine hydrochloride anhydrous, paroxetine maleate, and paroxetine mesylate . These compounds share similar chemical structures and pharmacological properties but differ in their physical forms and solubility. Paroxetine hydrochloride hemihydrate impurity B hydrochloride is unique in that it is specifically an impurity formed during the synthesis or degradation of paroxetine hydrochloride hemihydrate .
Similar compounds include:
- Paroxetine hydrochloride anhydrous
- Paroxetine maleate
- Paroxetine mesylate
- Paroxetine hydrochloride hemihydrate impurity A
- Paroxetine hydrochloride hemihydrate impurity C
Eigenschaften
Molekularformel |
C20H23NO4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C20H23NO4/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18,21H,8-9,11-13H2,1H3 |
InChI-Schlüssel |
QAQIPFPQZRXDMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



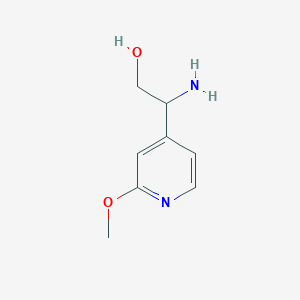
![4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester](/img/structure/B12103876.png)

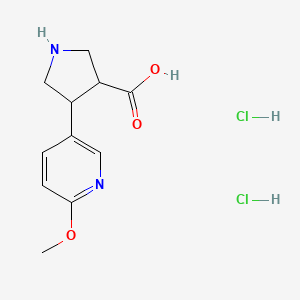
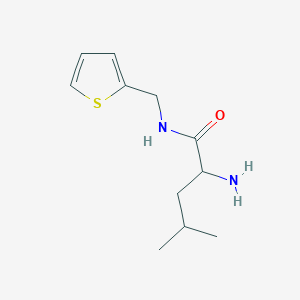
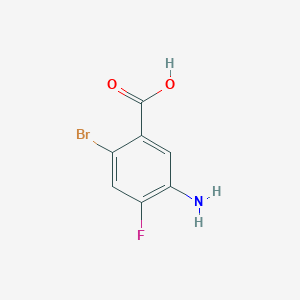
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)

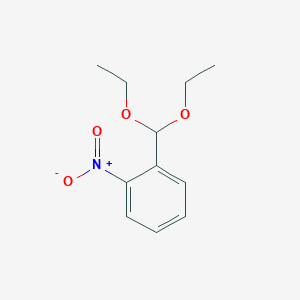
![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)
![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)

